molecular formula C11H8BrClN2O B13614719 4-Bromo-2-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde

4-Bromo-2-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13614719
M. Wt: 299.55 g/mol
InChI Key: VUQXVONLUMJKGJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: NaOH, KOH (potassium hydroxide), organometallic reagents

Major Products

    Oxidation: 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid

    Reduction: 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzyl alcohol

    Substitution: 4-Hydroxy-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of electron-withdrawing groups (bromine and chlorine) can enhance its binding affinity to the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
  • 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
  • 4-Chloro-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific arrangement of substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and a pyrazole ring provides a distinct electronic environment that can be exploited for various applications .

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

4-bromo-2-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H8BrClN2O/c1-7-10(13)5-15(14-7)11-4-9(12)3-2-8(11)6-16/h2-6H,1H3

InChI Key

VUQXVONLUMJKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

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